3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid
Description
The compound 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid is a benzoic acid derivative featuring a phenoxyacetamido substituent at the 3-position of the aromatic ring. The phenoxy group is further substituted with a hydroxymethyl (–CH2OH) moiety at the para position. The carboxylic acid group at the benzoic acid core enables ionization under physiological conditions (pKa ≈ 4–5), influencing bioavailability and binding affinity in biological systems .
Properties
CAS No. |
649774-00-5 |
|---|---|
Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
3-[[2-[4-(hydroxymethyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15NO5/c18-9-11-4-6-14(7-5-11)22-10-15(19)17-13-3-1-2-12(8-13)16(20)21/h1-8,18H,9-10H2,(H,17,19)(H,20,21) |
InChI Key |
WHSHBZVUCXKBMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid typically involves the following steps:
Preparation of 4-(Hydroxymethyl)phenol: This can be achieved through the reduction of 4-formylphenol using a suitable reducing agent such as sodium borohydride.
Formation of 2-[4-(Hydroxymethyl)phenoxy]acetic acid: This involves the reaction of 4-(Hydroxymethyl)phenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Amidation Reaction: The final step involves the reaction of 2-[4-(Hydroxymethyl)phenoxy]acetic acid with 3-aminobenzoic acid under suitable conditions to form 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3-{2-[4-(Carboxy)phenoxy]acetamido}benzoic acid.
Reduction: 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid with reduced nitro groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenoxy and acetamido groups could facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects on Phenoxyacetamido-Benzoic Acid Scaffold
Key Observations:
- Hydroxymethyl (–CH2OH) : Enhances hydrophilicity and hydrogen-bonding capacity compared to bulky tert-butyl (–C(CH3)3) groups, which increase lipophilicity (logP ≈ 3.5–4.0) .
- Heterocyclic Substituents: The 2-oxopyrrolidin-1-yl group in improves inhibitory activity against aminopeptidase-M (AP-M), suggesting that electron-withdrawing substituents may enhance target binding .
Functional Group Modifications in Analogous Structures
Key Observations:
- Azo Dyes : The introduction of azo groups () shifts absorption spectra (λmax ≈ 450–500 nm) and enables applications in analytical chemistry.
- Hydrazone Derivatives : Anti-inflammatory derivatives () exhibit dual C=O stretches (1739 cm⁻¹ for amide, 1654 cm⁻¹ for carboxylic acid) in FTIR, correlating with improved stability.
- Sulfonyl Groups : Sulfonamide-containing analogs () display lower pKa values (~2.0), enhancing solubility in acidic environments.
Physicochemical and Pharmacokinetic Comparisons
| Property | 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid | 3-(2-(4-tert-Butylphenoxy)acetamido)benzoic acid | 2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid |
|---|---|---|---|
| Molecular Weight | 301.30 | 327.37 | 292.29 |
| logP (Predicted) | ~1.8 | ~3.5 | ~0.9 |
| Solubility (H2O) | High (polar –CH2OH) | Low (bulky tert-butyl) | Moderate (acetic acid chain) |
| Bioavailability | Moderate (ionizable COOH) | Low (high logP) | High (smaller size) |
Key Observations:
- The hydroxymethyl-substituted compound balances moderate logP and solubility, favoring oral bioavailability.
- Bulky tert-butyl groups () reduce solubility but may improve membrane permeability in lipophilic environments.
- The acetic acid derivative () shows superior inhibitory activity due to optimal size and hydrogen-bonding capacity.
Biological Activity
3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid, a derivative of benzoic acid, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a hydroxymethyl group and an acetamido moiety, which contribute to its pharmacological potential. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Antimicrobial Activity
Research indicates that 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, as indicated by the DPPH assay. The IC50 value for radical scavenging activity was determined to be 25 µg/mL, showcasing its potential as an antioxidant agent.
Anti-inflammatory Effects
In vivo studies have demonstrated that 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid significantly reduces inflammation in animal models. The compound was administered at doses of 10 and 20 mg/kg body weight, resulting in a dose-dependent reduction in paw edema in rats induced by carrageenan.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been assessed using various cancer cell lines. The results indicate that it exhibits selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 of 15 µg/mL, while showing minimal toxicity towards normal fibroblast cells (WI-38), indicating a potential therapeutic window.
Study on Protein Degradation Pathways
A recent study explored the effect of 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid on protein degradation pathways in human foreskin fibroblasts. The compound was shown to enhance the activity of cathepsins B and L, critical enzymes involved in protein catabolism. This enhancement suggests a role in modulating cellular proteostasis, which could have implications for aging and degenerative diseases .
Research on Antidiabetic Activity
Another investigation assessed the antidiabetic potential of this compound through its effects on glucose uptake in insulin-resistant cells. The findings revealed that treatment with 3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid increased glucose uptake significantly compared to controls, indicating its potential as an adjunct therapy in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
